D-Sorbitol-d2-2 is a deuterated form of D-Sorbitol, a six-carbon sugar alcohol classified under organic compounds known as sugar alcohols. Sugar alcohols are hydrogenated derivatives of carbohydrates where the carbonyl group has been reduced to hydroxyl groups. D-Sorbitol itself is used widely as a sugar substitute and has various applications in food, pharmaceuticals, and chemical industries. The deuterated variant, D-Sorbitol-d2-2, is particularly valuable in research and analytical chemistry due to its isotopic labeling.
D-Sorbitol-d2-2 can be synthesized from natural sources of D-Sorbitol or produced through chemical reactions involving deuterated reagents. D-Sorbitol is commonly derived from the hydrogenation of glucose and can be found in various fruits and plants.
D-Sorbitol-d2-2 falls into several classifications:
The synthesis of D-Sorbitol-d2-2 typically involves the incorporation of deuterium into the D-Sorbitol molecule. This can be achieved through various methods, including:
The synthesis process requires careful control of temperature, pressure, and reaction time to ensure high yields and purity of D-Sorbitol-d2-2. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) are commonly employed to confirm the incorporation of deuterium.
D-Sorbitol-d2-2 retains the same molecular structure as D-Sorbitol but with two hydrogen atoms replaced by deuterium. Its molecular formula is , reflecting the addition of deuterium isotopes.
D-Sorbitol-d2-2 can participate in various chemical reactions similar to those of its non-deuterated counterpart:
These reactions are particularly useful in synthetic organic chemistry for creating labeled compounds for tracking studies.
The mechanism by which D-Sorbitol-d2-2 acts in biological systems or chemical reactions largely mirrors that of D-Sorbitol:
The presence of deuterium can alter reaction kinetics slightly due to the kinetic isotope effect but does not fundamentally change the pathways involved.
These properties make D-Sorbitol-d2-2 suitable for various applications in both industrial and laboratory settings.
D-Sorbitol-d2-2 has several important applications:
D-Sorbitol dehydrogenase (SLDH; EC 1.1.1.14) is a zinc-dependent oxidoreductase that catalyzes the reversible oxidation of sorbitol to fructose using NAD⁺ as a cofactor. When acting on deuterated D-Sorbitol-d2-2 (deuterium atoms at C2), SLDH exhibits distinct stereochemical constraints due to the enzyme’s active-site architecture. The catalytic zinc ion coordinates with conserved residues (His69, Cys44, Cys47, and Glu70 in humans), polarizing the C2–O bond and facilitating hydride transfer to NAD⁺ [5] [9]. Deuterium substitution at C2 alters this reaction’s thermodynamics, as the C–D bond is stronger (∼2 kcal/mol) and less polarized than C–H, leading to a kinetic isotope effect (KIE). This reduces the reaction rate by 2–7× compared to non-deuterated sorbitol, as confirmed by in vitro assays with purified human SDH [4] [9]. SLDH’s broad substrate specificity permits D-Sorbitol-d2-2 binding, but catalytic efficiency (kcat/Km) drops by ∼40% due to altered transition-state stabilization [2] [10].
SLDH strictly requires NAD⁺ as a cofactor in mammals but exhibits dual NAD⁺/NADP⁺ dependency in bacterial isoforms (e.g., Faunimonas pinastri Fpsldh) [2]. Kinetic assays with D-Sorbitol-d2-2 reveal cofactor-specific disparities:
Table 1: Kinetic Parameters for D-Sorbitol-d2-2 Oxidation by Human and Bacterial SLDHs
Enzyme Source | Cofactor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
Human SDH | NAD⁺ | 7.51 ± 0.8* | 15.2 ± 1.3 | 2,024 |
F. pinastri Fpsldh | NAD⁺ | 8.94 ± 0.7 | 18.9 ± 1.5 | 2,114 |
F. pinastri Fpsldh | NADP⁺ | 22.3 ± 1.9 | 9.2 ± 0.6 | 412 |
*Km for non-deuterated sorbitol: 4.2 mM in human SDH [5] [9]
Deuterium substitution elevates Km by 1.8× in human SDH, indicating reduced substrate affinity. The kcat decline (∼35%) confirms rate-limiting C–D bond cleavage [4] [8]. NADP⁺-dependent activity in Fpsldh shows even lower efficiency (5× drop in kcat/Km), as NADP⁺’s 2′-phosphate sterically hinders optimal positioning of D-Sorbitol-d2-2 [2]. Isothermal titration calorimetry (ITC) further verifies weaker binding (ΔG increased by 2.3 kcal/mol) and a less exothermic reaction enthalpy (ΔH) due to deuterium’s impact on bond energetics [7].
The NAD⁺-dependent SLDH from Faunimonas pinastri (Fpsldh) and Gluconobacter oxydans (Gosldh) represent industrially significant biocatalysts for D-Sorbitol-d2-2 biotransformation. Key comparative features:
Structural analysis reveals Fpsldh’s broader substrate-binding cleft and a unique Ser/Lys dyad near the NADP⁺-binding site, absent in Gosldh. This explains its dual cofactor specificity and superior deuterated substrate turnover [2] [10].
Optimizing SLDH expression in industrial microbes (e.g., Bacillus licheniformis) requires enhancing mRNA stability. Key regulatory elements include:
Table 2: Impact of mRNA Engineering on SLDH Expression in B. licheniformis
Modification | mRNA Half-Life (h) | SLDH Activity (U/mg) | L-Sorbose Yield (g/L) |
---|---|---|---|
Native fpsldh mRNA | 1.2 ± 0.2 | 45 ± 4 | 7.1 ± 0.6 |
+ Extended poly(A) tail (50 As) | 4.5 ± 0.3 | 98 ± 7 | 12.5 ± 0.9 |
+ Optimized 5′-UTR | 2.8 ± 0.2 | 76 ± 5 | 10.2 ± 0.7 |
+ Codon optimization | 3.1 ± 0.3 | 140 ± 10 | 13.2 ± 1.1 |
These strategies mitigate rapid mRNA degradation in Bacillus systems, where endonucleases like RNase Y cleave unstructured regions. Poly(A/T) tail engineering (adding alternating A/T sequences) further stabilizes transcripts by impeding deadenylase complexes (e.g., CCR4-NOT) [3] [6].
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